(S)-Norfluoxetine-d5 (phenyl-d5)
CAS No.:
Cat. No.: VC16658472
Molecular Formula: C16H16F3NO
Molecular Weight: 300.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16F3NO |
|---|---|
| Molecular Weight | 300.33 g/mol |
| IUPAC Name | (3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
| Standard InChI | InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |
| Standard InChI Key | WIQRCHMSJFFONW-KPSZHSGHSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
(S)-Norfluoxetine-d5 (phenyl-d5) has the molecular formula C₁₆H₁₁D₅F₃NO and a molecular weight of 300.33 g/mol . The "d5" designation indicates the substitution of five hydrogen atoms with deuterium at specific positions on the phenyl ring (Figure 1). This isotopic labeling enhances the compound's utility in mass spectrometry by providing distinct spectral signatures, thereby improving detection accuracy in complex biological matrices .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1217770-71-2 | |
| Molecular Formula | C₁₆H₁₁D₅F₃NO | |
| Molecular Weight | 300.33 g/mol | |
| Parent Compound | Norfluoxetine (CID: 4541) |
Stereochemical Considerations
The "(S)" prefix denotes the enantiomeric form of the molecule. Norfluoxetine exists as a racemic mixture in its non-deuterated form, but the (S)-enantiomer is pharmacologically active, binding preferentially to serotonin transporters . The deuterated variant retains this stereochemical specificity, making it invaluable for studying enantioselective metabolism .
Synthesis and Analytical Applications
Synthetic Pathways
Deuterated analogs like (S)-Norfluoxetine-d5 are typically synthesized via hydrogen-deuterium exchange reactions or by incorporating deuterated precursors during synthesis. For example, the phenyl-d5 group is introduced using deuterated benzene derivatives, ensuring precise isotopic labeling at the aromatic ring .
Role in Mass Spectrometry
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), (S)-Norfluoxetine-d5 acts as an internal standard for quantifying norfluoxetine and fluoxetine in biological samples. Its deuterated structure minimizes ion suppression and matrix effects, enabling robust quantification even at low concentrations (e.g., 1 μM in C. elegans studies) .
Table 2: LC-MS/MS Parameters for (S)-Norfluoxetine-d5
| Parameter | Value | Source |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) | |
| MS/MS Transition | 296.15 → 134.1 | |
| Column | C18 (150 mm × 2.1 mm) |
Pharmacological and Toxicokinetic Significance
Metabolic Profiling in Model Organisms
Studies in Caenorhabditis elegans demonstrate that fluoxetine is metabolized to norfluoxetine, with the deuterated analog providing insights into uptake and elimination kinetics. Key findings include:
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Bioconcentration Factor (BCF): Norfluoxetine exhibits a BCF of 1.5–2.0 in C. elegans, influenced by exposure duration and bacterial presence .
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Elimination Half-Life: Norfluoxetine's half-life (t₁/₂ = 4.2 h) exceeds that of fluoxetine (t₁/₂ = 2.8 h), highlighting its persistence .
Enantiomer-Specific Activity
The (S)-enantiomer of norfluoxetine shows greater affinity for serotonin transporters compared to the (R)-form, a property preserved in the deuterated analog. This enantioselectivity underscores its relevance in studying SSRI efficacy and side effects .
Future Research Directions
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Pharmacokinetic Modeling: Expand one-compartment models to predict deuterated metabolite distribution in mammals .
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Environmental Impact: Assess bioaccumulation potential in aquatic ecosystems using deuterated tracers.
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Therapeutic Monitoring: Develop clinical assays leveraging (S)-Norfluoxetine-d5 to optimize SSRI dosing regimens .
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